molecular formula C20H26N4O B10967971 N-[4-(propan-2-yl)phenyl]-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

N-[4-(propan-2-yl)phenyl]-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

Cat. No.: B10967971
M. Wt: 338.4 g/mol
InChI Key: RPMRTCIINRLWPR-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Substitution with Pyridine: The piperazine ring is then functionalized with a pyridine moiety using nucleophilic substitution reactions.

    Attachment of the Isopropylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used to investigate cellular pathways and molecular mechanisms due to its ability to interact with specific proteins and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.

    Imidazole Derivatives: These compounds have a similar heterocyclic structure and are known for their broad range of biological properties.

Uniqueness

N-[4-(propan-2-yl)phenyl]-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H26N4O/c1-16(2)18-5-7-19(8-6-18)22-20(25)24-12-10-23(11-13-24)15-17-4-3-9-21-14-17/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,25)

InChI Key

RPMRTCIINRLWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3

Origin of Product

United States

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